An In-depth Technical Guide to C.I. Direct Blue 218
An In-depth Technical Guide to C.I. Direct Blue 218
For Researchers, Scientists, and Drug Development Professionals
C.I. Direct Blue 218 is a complex disazo dye that has been utilized in the textile and paper industries.[1] From a scientific and drug development perspective, its primary significance lies in its toxicological properties, as it belongs to the class of benzidine-based dyes, which are recognized as a potential human carcinogen.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and the fundamental processes related to its synthesis and toxicological profile.
Chemical Structure and Identification
Direct Blue 218 is a copper-complexed disazo dye. The core structure is based on a benzidine (B372746) derivative, which, through diazotization and coupling reactions, is linked to two molecules of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The final step involves the introduction of copper to form a more stable complex.[4]
The molecular formula for the powder form of Direct Blue 218 is C₃₂H₂₀Cu₂N₆Na₄O₁₆S₄, with a corresponding molecular weight of approximately 1091.9 g/mol .[4][5] A solution form has also been identified with the molecular formula C₃₂H₁₆Cu₂N₆Na₄O₁₆S₄ and a molecular weight of 1087.81 g/mol .[4][6]
Table 1: Chemical Identifiers for C.I. Direct Blue 218
| Identifier | Value |
| IUPAC Name | tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate;copper |
| C.I. Name | Direct Blue 218 |
| C.I. Number | 24401 |
| CAS Number | 28407-37-6 |
| Molecular Formula | C₃₂H₂₀Cu₂N₆Na₄O₁₆S₄ (powder form) |
| Molecular Weight | 1091.9 g/mol (powder form) |
| Synonyms | Amanil Supra Blue 9GL, Carta Blue VP, Fastusol Blue 9GLP, Pontamine Bond Blue B |
Physicochemical Properties
Direct Blue 218 is a deep purple to dark blue amorphous powder.[7] Its solubility in water is moderate.[1] The copper complexation enhances the stability of the dye.[4]
Table 2: Physical and Chemical Properties of C.I. Direct Blue 218
| Property | Value |
| Physical State | Amorphous powder |
| Color | Deep purple to dark blue |
| Solubility in Water | 10-50 g/L at 17 °C[1] |
| Melting Point | 350 °C (estimated)[4] |
| Boiling Point | 1560 °C (estimated)[4] |
| UV-Vis Absorption Maximum (λmax) | 622 nm, 658 nm[4] |
Experimental Protocols
General Synthesis of Direct Blue 218
The synthesis of Direct Blue 218 involves a multi-step process typical for disazo dyes, followed by metallization. The following is a generalized experimental protocol based on established azo dye synthesis methodologies.[8][9] Note: Specific reaction conditions such as concentrations, temperatures, and reaction times may require optimization for this particular dye.
Step 1: Diazotization of 3,3'-Dimethoxybenzidine (B85612)
-
Dissolve 3,3'-dimethoxybenzidine (1 mole) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452) (2 moles) to the cooled solution.
-
Maintain the temperature below 5 °C throughout the addition to ensure the formation of the stable bis-diazonium salt.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (2 moles) in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the alkaline solution of the coupling component with vigorous stirring.
-
Maintain a low temperature and alkaline pH to facilitate the coupling reaction, resulting in the formation of the disazo dye.
Step 3: Copper Complexation
-
To the solution containing the disazo dye, add a solution of a copper salt (e.g., copper sulfate).
-
Heat the reaction mixture to facilitate the formation of the copper complex. This step also leads to the elimination of the methyl groups from the methoxy (B1213986) substituents.[4]
-
The final copper-complexed dye will precipitate from the solution.
Step 4: Isolation and Purification
-
Filter the precipitated Direct Blue 218.
-
Wash the solid product with water and potentially an organic solvent to remove impurities.
-
Dry the purified dye.
Toxicological Profile and Mechanism of Action
The primary toxicological concern with Direct Blue 218, and other benzidine-based dyes, is its potential carcinogenicity.[2][3] This is not typically due to the dye molecule itself, but rather its metabolism in the body. The azo linkages can be cleaved by azoreductases, enzymes present in the liver and intestinal bacteria, to release the parent amine, in this case, a benzidine derivative.[10]
Benzidine is a known human and animal carcinogen.[2] Once released, it can be absorbed and subsequently undergo metabolic activation, primarily in the liver, by enzymes such as cytochrome P450s and peroxidases. This activation generates reactive electrophilic intermediates, such as N-hydroxyarylamines and nitrenium ions. These reactive metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. The primary target organ for benzidine-induced cancer in humans is the urinary bladder.[3][11]
Visualizations
Caption: Synthesis workflow for C.I. Direct Blue 218.
Caption: Metabolic activation and toxicity pathway of benzidine-based dyes.
References
- 1. Direct Blue 218 – Wikipedia [de.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 4. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Direct Blue 218 | C32H20Cu2N6Na4O16S4 | CID 34237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct blue 218 | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
